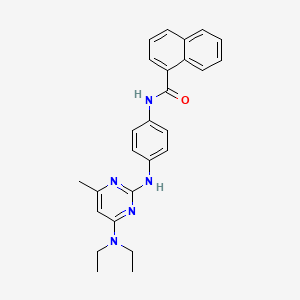

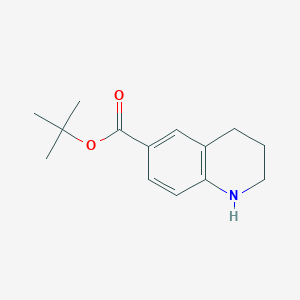

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

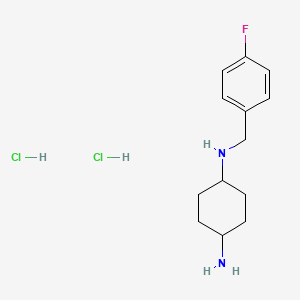

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, such as Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, has been reported to involve a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is represented by the InChI code1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 . This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 233.31 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Marine Drug Derivatives

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are explored for their potential in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis process involves condensation and cyclodehydration steps, showing its application in creating complex molecules for marine drug development (Hui-jing Li et al., 2013).

Tert-butoxycarbonylation Reagent Development

The compound has been utilized in developing novel tert-butoxycarbonylation reagents for chemoselective transformation of substrates containing acidic protons. This process is vital for modifying phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids under mild conditions, demonstrating its importance in synthetic organic chemistry (Yukako Saito et al., 2006).

Antimalarial Drug Candidate Development

N-tert-Butyl isoquine (GSK369796), a derivative of tert-butyl tetrahydroquinoline, was selected for development as an affordable and effective antimalarial drug. Its design and selection were based on comprehensive chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the compound's role in advancing antimalarial therapy (P. O’Neill et al., 2009).

Exploration in Organic Synthesis

Research into tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate showcases the compound's utility in organic synthesis, including its reaction with maleic anhydride to form complex heterocyclic compounds. This illustrates the versatility of tert-butyl tetrahydroquinoline derivatives in synthesizing novel organic structures (A. I. Moskalenko et al., 2014).

Intramolecular Charge-Transfer Dynamics Study

The study of intramolecular charge-transfer (ICT) dynamics of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provides insights into the photophysical properties of similar compounds. Through time-resolved fluorescence analysis, researchers have been able to understand better the ICT dynamics, which are crucial for developing photoresponsive materials (Myeongkee Park et al., 2014).

Safety And Hazards

The safety information associated with Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXLWTVSUXSGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)

![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)

![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)

![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)